Cas no 2228475-67-8 (tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate)
tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate
- 2228475-67-8
- tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate
- EN300-1884336
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- Inchi: 1S/C14H26N4O2/c1-13(2,3)11-9(8-16-18-11)10(7-15)17-12(19)20-14(4,5)6/h8,10H,7,15H2,1-6H3,(H,16,18)(H,17,19)
- InChI Key: ZTKVYILNJPXIRC-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)C1C=NNC=1C(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.20557608g/mol
- Monoisotopic Mass: 282.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 93Ų
tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1884336-1g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-5g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 5g |
$4309.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-10g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 10g |
$6390.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-0.05g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-0.1g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-0.25g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-0.5g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-1.0g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1884336-2.5g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1884336-5.0g |
tert-butyl N-[2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2228475-67-8 | 5g |
$4309.0 | 2023-06-01 |
tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate
Comprehensive Overview of tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2228475-67-8)
The compound tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2228475-67-8) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring and tert-butyl groups, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing kinase inhibitors and protease-targeting drugs, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for heterocyclic compounds like tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate has surged, driven by their applications in drug discovery and crop protection. The compound’s CAS No. 2228475-67-8 is frequently searched in academic databases and patent filings, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its carbamate moiety also attracts attention for its stability and bioavailability-enhancing properties, critical for optimizing lead compounds in preclinical development.
From a synthetic chemistry perspective, tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate exemplifies the growing focus on modular building blocks for combinatorial libraries. Its pyrazole core is a hotspot in medicinal chemistry, often explored for anti-inflammatory and anticancer activities. Industry professionals frequently inquire about its scalable synthesis and purity protocols, underscoring its industrial viability. Additionally, its compatibility with green chemistry principles (e.g., solvent-free reactions) aligns with sustainability goals, a key concern for modern manufacturers.
The compound’s nomenclature—tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate—highlights its multifunctional groups, which enable diverse derivatization. This versatility answers the rising demand for tailored intermediates in fragment-based drug design. Online queries often link it to peptide coupling reagents and protecting group strategies, reflecting its utility in complex syntheses. Furthermore, its CAS No. 2228475-67-8 is cross-referenced in studies on neurodegenerative disease targets, leveraging its potential in blood-brain barrier penetration.
Quality control and analytical characterization of tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate are critical topics in peer discussions. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for verifying its structural integrity, a recurring theme in QA/QC forums. Regulatory compliance, particularly for GMP-grade production, further elevates its profile in the fine chemicals market. As AI-driven molecular docking gains traction, this compound’s 3D conformation is increasingly modeled to predict ligand-receptor interactions.
In conclusion, tert-butyl N-2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2228475-67-8) represents a convergence of innovation and practical utility in chemical research. Its alignment with cutting-edge therapeutic areas and sustainable synthesis ensures its enduring relevance, making it a staple in both academic and industrial settings.
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